2-Benzyl-5-chlorobenzaldehyde
Description
2-Benzyl-5-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 5-position and a benzyl group (C₆H₅CH₂) at the 2-position of the aromatic ring. Benzaldehyde derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactive aldehyde group and tunable substituent effects .
Properties
IUPAC Name |
2-benzyl-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRIIVRZMQPJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzyl-5-chlorobenzaldehyde typically involves the chlorination of benzaldehyde derivatives. One common method is the reaction of 2-chlorobenzoic acid with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-5-chlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Benzyl-5-chlorobenzaldehyde exerts its effects involves interactions with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes. The pathways involved can include nucleophilic attack on the aldehyde group, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, molecular properties, and applications of 2-Benzyl-5-chlorobenzaldehyde and related compounds:
Chlorine Position (3 vs. 5)
- 3-Chlorobenzaldehyde : The meta-chloro group exerts an electron-withdrawing effect, reducing the electron density of the aromatic ring. This enhances electrophilic substitution at the para position. It is primarily used in industrial settings but requires careful handling due to skin/eye irritation risks .
- 5-Chloro Derivatives (e.g., this compound) : A para-chloro substituent relative to the aldehyde group creates a stronger electron-deficient ring, favoring nucleophilic aromatic substitution. This positioning is common in bioactive molecules .
Hydroxy vs. Benzyl Substituents
- 5-Chloro-2-hydroxybenzaldehyde : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. It is a precursor for Schiff bases used in metal coordination chemistry and drug design .
- This compound : The bulky benzyl group enhances lipophilicity, making it suitable for hydrophobic applications (e.g., lipid-soluble catalysts or polymer additives). Steric hindrance from the benzyl group may slow certain reactions compared to hydroxylated analogs.
Multifunctional Derivatives
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde : The iodine atom introduces opportunities for halogen bonding and heavy-atom effects, useful in X-ray crystallography and cross-coupling reactions .
Biological Activity
2-Benzyl-5-chlorobenzaldehyde (CAS No. 1292302-63-6) is an aromatic aldehyde characterized by a benzyl group and a chlorine atom attached to a benzaldehyde structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and enzyme inhibition.
- Molecular Formula : C14H11ClO
- Appearance : Colorless to pale yellow liquid
- Solubility : Slightly soluble in water; more soluble in organic solvents
The unique combination of the benzyl and chlorine substituents enhances its reactivity, making it valuable in organic synthesis and various biochemical applications.
Anticancer Properties
Research indicates that this compound serves as a potential building block for developing anticancer agents. It has been incorporated into novel thiazole derivatives aimed at inhibiting cancer cell proliferation. These derivatives have shown promising antiproliferative activity against various cancer cell lines, with IC50 values reported in the low micromolar range.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole A | 4.5 | MCF-7 |
| Thiazole B | 3.2 | HeLa |
| Thiazole C | 5.1 | A549 |
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its interactions with various enzymes can lead to the formation of reactive intermediates significant in metabolic pathways. The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer.
Case Study: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of this compound, it was found to inhibit CDK2 with an IC50 value of approximately 6 µM. This inhibition was linked to the compound's ability to bind to the ATP-binding site of the enzyme, preventing its activity and thereby halting cell cycle progression.
The mechanism by which this compound exerts its biological effects involves:
- Formation of Reactive Intermediates : The compound can undergo metabolic transformations that generate reactive species capable of interacting with biological macromolecules.
- Enzyme Binding : Its structural features allow it to effectively bind to active sites on target enzymes, inhibiting their function.
Toxicological Profile
Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Preliminary toxicological studies have indicated that:
- The oral LD50 in rats ranges from 800 to 2850 mg/kg, suggesting moderate acute toxicity.
- No observed adverse effect levels (NOAEL) were established at doses up to 400 mg/kg, indicating a relatively safe profile at lower doses .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Benzyl and chlorine substituents | Moderate | CDK Inhibitor |
| 2-Chlorobenzaldehyde | Chlorine atom at the 2-position | Low | None identified |
| 5-Bromo-2-chlorobenzaldehyde | Bromine and chlorine substitutions | Low | None identified |
The presence of both benzyl and chlorine groups in this compound contributes significantly to its enhanced reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
